Cas no 2138340-21-1 (6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid)

6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid is a versatile bromodifluoromethyl-substituted pyridine derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The presence of the bromodifluoromethyl group enhances its reactivity as an intermediate for cross-coupling reactions, enabling the introduction of difluoromethyl motifs into target molecules. The carboxylic acid functionality allows for further derivatization, making it valuable for constructing complex heterocyclic frameworks. Its stable yet reactive structure is particularly advantageous in medicinal chemistry for developing bioactive compounds, including enzyme inhibitors and agrochemicals. The compound's well-defined purity and structural specificity ensure consistent performance in high-precision applications.
6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid structure
2138340-21-1 structure
Product name:6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
CAS No:2138340-21-1
MF:C11H12BrF2NO2
Molecular Weight:308.119289398193
CID:6049690
PubChem ID:165461581

6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
    • 2138340-21-1
    • EN300-746427
    • 6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
    • インチ: 1S/C11H12BrF2NO2/c1-5(2)9-8(10(16)17)6(3)4-7(15-9)11(12,13)14/h4-5H,1-3H3,(H,16,17)
    • InChIKey: LMXSKBJLURBCQW-UHFFFAOYSA-N
    • SMILES: BrC(C1=CC(C)=C(C(=O)O)C(C(C)C)=N1)(F)F

計算された属性

  • 精确分子量: 307.00195g/mol
  • 同位素质量: 307.00195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 50.2Ų

6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-746427-0.1g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
0.1g
$1195.0 2024-05-23
Enamine
EN300-746427-0.5g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
0.5g
$1302.0 2024-05-23
Enamine
EN300-746427-2.5g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
2.5g
$2660.0 2024-05-23
Enamine
EN300-746427-10.0g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
10.0g
$5837.0 2024-05-23
Enamine
EN300-746427-1.0g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
1.0g
$1357.0 2024-05-23
Enamine
EN300-746427-0.05g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
0.05g
$1140.0 2024-05-23
Enamine
EN300-746427-5.0g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
5.0g
$3935.0 2024-05-23
Enamine
EN300-746427-0.25g
6-(bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
2138340-21-1 95%
0.25g
$1249.0 2024-05-23

6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid 関連文献

6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acidに関する追加情報

6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid: A Comprehensive Overview

The compound 6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid, identified by the CAS number CAS No. 2138340-21-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and biological activities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the yield but also improve the purity of the final product, making it more suitable for high-end applications in drug discovery and materials science.

The molecular structure of 6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid is characterized by a pyridine ring substituted with a bromodifluoromethyl group at position 6, a methyl group at position 4, and an isopropyl group at position 2. The carboxylic acid group at position 3 introduces additional functional diversity, enabling this compound to participate in various chemical reactions such as esterification and amidation.

Emerging research highlights the role of this compound in medicinal chemistry, particularly in the development of novel bioactive agents. Studies have demonstrated that the bromodifluoromethyl substituent imparts unique electronic properties, enhancing the molecule's ability to interact with biological targets such as enzymes and receptors. This makes it a promising candidate for drug design targeting various therapeutic areas, including oncology and neurodegenerative diseases.

In addition to its pharmaceutical applications, this compound has shown potential in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The pyridine ring's aromaticity and the substituents' electron-withdrawing effects contribute to its stability and reactivity, making it an ideal building block for constructing functional materials with tailored properties.

From a structural standpoint, the presence of multiple substituents on the pyridine ring creates steric and electronic effects that influence the compound's physical properties. For instance, the isopropyl group at position 2 introduces steric hindrance, which can modulate the molecule's solubility and crystallinity. Meanwhile, the bromodifluoromethyl group enhances lipophilicity, a critical factor in drug delivery systems.

Recent studies have also explored the use of this compound as an intermediate in multi-component reactions (MCRs), where it serves as a versatile platform for constructing complex molecular architectures. Its ability to undergo various transformations without requiring harsh reaction conditions underscores its utility in modern synthetic strategies.

In conclusion, 6-(Bromodifluoromethyl)-4-methyl-2-(propan-2-yli)pyridinecarboxylic acid represents a significant advancement in organic synthesis, offering diverse opportunities across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in chemistry and pharmacology.

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